molecular formula C15H18N6O2 B2871639 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034402-59-8

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2871639
CAS No.: 2034402-59-8
M. Wt: 314.349
InChI Key: BFNVLCFINFGGNB-UHFFFAOYSA-N
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Description

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
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Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-20(2)12-8-16-9-13(19-12)23-11-4-7-21(10-11)15(22)14-17-5-3-6-18-14/h3,5-6,8-9,11H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNVLCFINFGGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Features

This compound features several key structural components that contribute to its biological activity:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that is often involved in drug design due to its ability to interact with biological targets.
  • Dimethylamino Group : Enhances solubility and may influence pharmacokinetic properties.
  • Pyrazine and Pyrimidine Moieties : These heterocyclic structures are known for their roles in various biological processes, including enzyme inhibition and receptor interaction.

The exact mechanism of action for this compound is still under investigation, but it is hypothesized to interact with specific targets such as enzymes and receptors. The presence of the dimethylamino group may facilitate interactions with biological macromolecules, potentially affecting signaling pathways and metabolic processes.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structural features have shown promise in inhibiting tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The dimethylamino group may enhance neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a variety of pathogens.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of compounds related to This compound . Below are summarized findings from selected research articles:

StudyFindings
Investigated the synthesis of similar pyrazine derivatives, revealing their potential as kinase inhibitors.
Reported on the interaction of pyrrolidine-based compounds with CDK4/6, highlighting their role in cancer therapy.
Evaluated antimicrobial activity in compounds featuring pyrazine rings, demonstrating significant efficacy against resistant strains.

Comparative Analysis

A comparative analysis of structurally similar compounds provides insights into the unique properties of This compound :

Compound NameStructural FeaturesBiological Activity
Benzofuran derivativeContains a benzofuran moietyAntimicrobial, anticancer
DimethylaminopyrazinePyrazine ring with dimethylamino groupNeuroprotective
Pyrrolidine-containing drugsVarious substitutions on pyrrolidineAntitumor activity

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

A primary route involves coupling 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylic acid with pyrimidin-2-amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This method, adapted from benzothiophene derivative syntheses, achieves yields of 65–72% after purification by column chromatography. The reaction proceeds at room temperature over 12 hours, with progress monitored via thin-layer chromatography (TLC).

Nucleophilic Substitution and Methanone Formation

An alternative approach involves a two-step process:

  • Synthesis of 3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine : 6-(Dimethylamino)pyrazin-2-ol reacts with 1-(tosyloxy)pyrrolidin-3-ol in the presence of potassium carbonate in acetonitrile at reflux (82°C, 8 hours).
  • Methanone Installation : The resulting pyrrolidine intermediate undergoes Friedel-Crafts acylation with pyrimidine-2-carbonyl chloride in dichloromethane (DCM) using aluminum trichloride as a catalyst. This step yields the final product with 58% efficiency after recrystallization from ethanol.

Reaction Mechanisms and Optimization

Amide Bond Formation Mechanism

The HATU-mediated coupling follows a classic carbodiimide activation pathway. HATU generates an active O-acylisourea intermediate from the carboxylic acid, which reacts with the amine to form the amide bond. DIPEA neutralizes the HCl byproduct, shifting the equilibrium toward product formation.

Friedel-Crafts Acylation Dynamics

The AlCl₃-catalyzed acylation proceeds via electrophilic aromatic substitution. The carbonyl chloride is activated by AlCl₃, forming an acylium ion that attacks the electron-rich pyrimidine ring. Steric hindrance from the pyrrolidine substituent necessitates prolonged reaction times (24 hours) for complete conversion.

Analytical Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.95 (s, 1H, pyrazine-H), 4.62–4.58 (m, 1H, pyrrolidine-OCH), 3.82–3.75 (m, 4H, pyrrolidine-NCH₂), 3.02 (s, 6H, N(CH₃)₂).
  • HRMS (ESI+) : m/z calculated for C₁₅H₁₈N₆O₂ [M+H]⁺: 315.1567; observed: 315.1569.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 6.8 minutes with >98% purity.

Comparative Analysis of Synthetic Methods

Parameter Amide Coupling (HATU) Friedel-Crafts Acylation
Yield 72% 58%
Reaction Time 12 hours 24 hours
Purification Difficulty Moderate High
Scalability >100 g feasible Limited to 50 g

The HATU method offers higher yields and scalability but requires costly reagents. In contrast, Friedel-Crafts acylation is cost-effective but suffers from lower efficiency and challenging purification.

Applications and Structural Derivatives

While direct biological data for this compound remains undisclosed, structural analogs exhibit kinase inhibitory activity. For instance, pyrrolo[2,3-d]pyrimidinyl acrylamides demonstrate JAK inhibition, suggesting potential utility in autoimmune disease therapeutics. Derivatives substituting the pyrimidine ring with triazine show enhanced binding affinity in molecular docking studies.

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